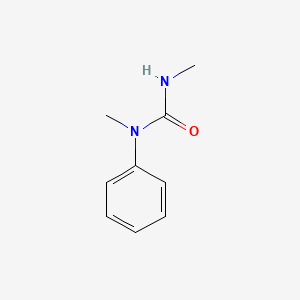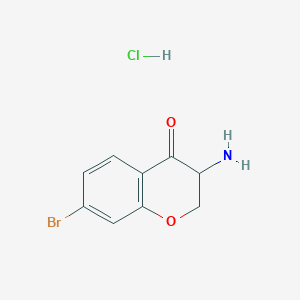
2-methyl-5-sulfanylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-sulfanylbenzoic acid is an aromatic thiol compound with a carboxyl group and a methyl group attached to the thiophenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with carbon dioxide under high pressure and temperature conditions. Another method includes the use of aryl halides and sulfur powder in the presence of copper(I) iodide nanoparticles, followed by reduction with zinc and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of heteroaromatic thiols and allows for the production of the compound in good yields .
化学反応の分析
Types of Reactions
2-methyl-5-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The compound can participate in substitution reactions, where the carboxyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, zinc, and hydrochloric acid.
Catalysts: Copper(I) iodide, palladium complexes.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted aromatic compounds .
科学的研究の応用
2-methyl-5-sulfanylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.
Biology: Studied for its potential toxic effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for detecting specific molecules.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 2-methyl-5-sulfanylbenzoic acid involves its interaction with various molecular targets and pathways. The compound can block voltage-gated sodium channels and increase brain levels of gamma-aminobutyric acid (GABA). It is metabolized by oxidation to form hydroxy and carboxy products, which can further interact with biological systems .
類似化合物との比較
Similar Compounds
- 4-Methoxythiophenol
- 4-Methylbenzenethiol
- 4-Nitrothiophenol
- 3-Methoxythiophenol
- 4-Aminothiophenol
- 4-Fluorothiophenol
- 4-Mercaptophenol
- 4-Chlorothiophenol
- 2-Methoxythiophenol
- Thiophenol
- 4-Mercaptobenzoic acid
Uniqueness
2-methyl-5-sulfanylbenzoic acid is unique due to the presence of both a carboxyl group and a methyl group on the thiophenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
特性
分子式 |
C8H8O2S |
|---|---|
分子量 |
168.21 g/mol |
IUPAC名 |
2-methyl-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,11H,1H3,(H,9,10) |
InChIキー |
FJWXUOBINDAINN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester](/img/structure/B8768364.png)

![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid](/img/structure/B8768375.png)


![4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline](/img/structure/B8768401.png)


![7-(Bromomethyl)-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B8768415.png)
![N-[4-(Hydrazinocarbonyl)phenyl]-2-furamide](/img/structure/B8768421.png)


